Cas no 80036-86-8 (Benzenamine,2-(ethylsulfonyl)-5-methoxy-)
80036-86-8 structure
Product Name:Benzenamine,2-(ethylsulfonyl)-5-methoxy-
CAS No:80036-86-8
MF:C9H13NO3S
MW:215.269421339035
CID:722678
PubChem ID:3018904
Update Time:2025-04-19
Benzenamine,2-(ethylsulfonyl)-5-methoxy- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,2-(ethylsulfonyl)-5-methoxy-
- 2-ethylsulfonyl-5-methoxyaniline
- 2-ethylsulphonyl-5-methoxyaniline
- 2-(ethylsulfonyl)-5-methoxyaniline
- 2-(ethanesulfonyl)-5-methoxyaniline
- 80036-86-8
- NS00000713
- AKOS020886384
- EINECS 279-376-5
- DTXSID601000924
-
- Inchi: 1S/C9H13NO3S/c1-3-14(11,12)9-5-4-7(13-2)6-8(9)10/h4-6H,3,10H2,1-2H3
- InChI Key: USJIZJHMBXUTBR-UHFFFAOYSA-N
- SMILES: S(CC)(C1C=CC(=CC=1N)OC)(=O)=O
Computed Properties
- Exact Mass: 215.061614
- Monoisotopic Mass: 215.061614
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 77.8
Experimental Properties
- Density: 1.237
- Boiling Point: 419.7°C at 760 mmHg
- Flash Point: 207.6°C
- Refractive Index: 1.542
Benzenamine,2-(ethylsulfonyl)-5-methoxy- Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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